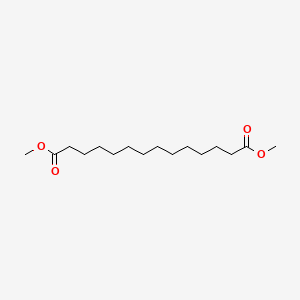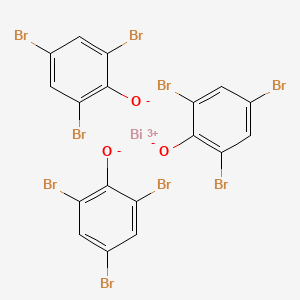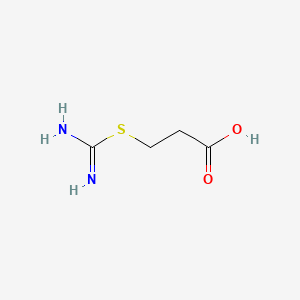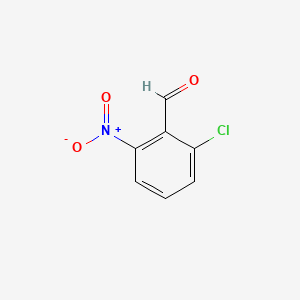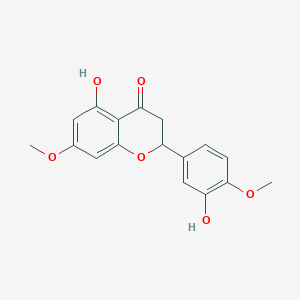
Persicogenin
Overview
Description
Mechanism of Action
Target of Action
Persicogenin, also known as 5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-7-methoxy-2,3-dihydrochromen-4-one, primarily targets cancer cells such as MCF-7, HeLa, and HT-29 . The compound’s primary targets play a crucial role in the regulation of cell survival and death .
Mode of Action
This compound interacts with its targets by inducing cytotoxicity, reactive oxygen species (ROS) generation, mitochondrial dysfunction, cell cycle dysregulation, and transcriptional regulation . This interaction results in significant changes in the survival rates of the targeted cells .
Biochemical Pathways
This compound affects several biochemical pathways, leading to the upregulation of p53, caspase-3, caspase-9, bax, and superoxide dismutase 1 (SOD1) genes . These affected pathways and their downstream effects contribute to the compound’s anticancer efficacy .
Pharmacokinetics
It is known that the compound’s cytotoxic effects are dose-dependent .
Result of Action
The molecular and cellular effects of this compound’s action include a reduction in cell survival, an increase in ROS generation, mitochondrial injury, cell cycle dysregulation, and the upregulation of certain genes . These effects contribute to the compound’s anticancer activity .
Biochemical Analysis
Biochemical Properties
It has been suggested that Persicogenin may interact with various enzymes, proteins, and other biomolecules in the cell
Cellular Effects
This compound has been shown to have significant effects on various types of cells. In particular, it has been found to reduce the survival rate of HT-29 cells . It has also been suggested that this compound may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It has been suggested that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that this compound can cause a reduction in cell survival over time . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited.
Metabolic Pathways
It is known that flavanones, the class of compounds to which this compound belongs, are intermediate metabolites in the biosynthesis pathway of flavanonols and flavonols .
Preparation Methods
Synthetic Routes and Reaction Conditions
Persicogenin can be synthesized through various chemical reactions involving flavonoid precursors. One common method involves the methylation of specific hydroxyl groups on the flavonoid backbone . The reaction conditions typically include the use of methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate .
Industrial Production Methods
Industrial production of this compound involves the extraction of the compound from Rhus retinorrhoea using solvents like methanol or ethanol . The extract is then purified using chromatographic techniques such as high-performance liquid chromatography (HPLC) to isolate this compound .
Chemical Reactions Analysis
Types of Reactions
Persicogenin undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding dihydroflavonoid.
Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of methylated or acetylated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used for reduction reactions.
Substitution: Methylating agents like dimethyl sulfate and acetylating agents like acetic anhydride are used for substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydroflavonoid derivatives.
Substitution: Methylated and acetylated derivatives.
Scientific Research Applications
Persicogenin has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Homoeriodictyol: Another flavonoid isolated from Rhus retinorrhoea with similar anticancer and antileishmanial activities.
Didymin: A dietary flavonoid glycoside found in citrus fruits with anticancer properties.
Uniqueness
Persicogenin is unique due to its specific methylation pattern, which contributes to its distinct biological activities and higher selectivity towards certain cancer cell lines . Unlike homoeriodictyol, this compound has an additional methyl group that enhances its apoptotic response in cancer cells .
Properties
IUPAC Name |
5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-7-methoxy-2,3-dihydrochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O6/c1-21-10-6-12(19)17-13(20)8-15(23-16(17)7-10)9-3-4-14(22-2)11(18)5-9/h3-7,15,18-19H,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWBHKKLWSUFUNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CC(=O)C3=C(C=C(C=C3O2)OC)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10313097 | |
| Record name | Persicogenin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10313097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 3',5-Dihydroxy-4',7-dimethoxyflavanone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037481 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
28590-40-1 | |
| Record name | NSC266222 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=266222 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Persicogenin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10313097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3',5-Dihydroxy-4',7-dimethoxyflavanone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037481 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
163 - 164 °C | |
| Record name | 3',5-Dihydroxy-4',7-dimethoxyflavanone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037481 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Persicogenin and where is it found?
A1: this compound is a flavonoid compound found in various plants, including Rhus retinorrhoea, Vitex trifolia, and Prunus persica (peach) [, , ]. It has been identified as a potential therapeutic agent due to its various biological activities.
Q2: Can this compound be quantified from plant extracts?
A2: Yes, researchers have developed a sensitive and validated high-performance thin-layer chromatography (HPTLC) method to simultaneously quantify this compound and Homoeriodictyol in methanol extracts of Rhus species [, ]. This method enables accurate determination of these flavonoids for quality control and standardization of herbal formulations.
Q3: Are there any analytical techniques used to identify this compound in plant material?
A3: Yes, several analytical techniques are employed to identify and characterize this compound. These include:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: This technique provides detailed structural information about the molecule, including the arrangement of atoms and functional groups [].
- Mass Spectrometry (MS): Coupled with techniques like gas chromatography (GC-MS) or liquid chromatography (LC-MS), MS helps identify and quantify this compound based on its mass-to-charge ratio [].
Q4: Has the structure of this compound been fully elucidated?
A6: Yes, the structure of this compound has been extensively studied and confirmed through various spectroscopic methods, including NMR and MS. It is a flavanone, a subclass of flavonoids, and its structure consists of two benzene rings (A and B) linked by an oxygen-containing heterocyclic ring (C) [, ].
Q5: Have any derivatives of this compound been identified in nature?
A7: Yes, this compound 3'-glucoside, a glycosylated derivative of this compound, has been isolated from the stem bark of Prunus amygdalus []. This highlights the natural occurrence of this compound derivatives and their potential biological significance.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



